二硝基酸

作用机制

二碘海影酸由于其高碘含量而阻挡X射线,从而发挥作用。 二碘海影酸中的碘原子是电子密集的,有效地散射或阻止X射线,从而在人体不同组织和结构之间产生对比度 . 这种对比度允许在成像过程中更清楚地可视化内部器官和系统。

科学研究应用

二碘海影酸具有广泛的科学研究应用,包括:

化学: 用作各种化学分析和实验中的不透射线剂。

生物学: 用于生物学研究,以可视化和跟踪生物体内液体的运动。

生化分析

Biochemical Properties

Diatrizoic acid is an iodine-containing X-ray contrast agent . Iodine is known to be particularly electron-dense and effectively scatters or stops X-rays . A good contrast agent requires a high density of electron-dense atoms .

Cellular Effects

High osmolal radiocontrast agents like diatrizoic acid are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Molecular Mechanism

The mechanism of action of diatrizoic acid involves its iodine content, which blocks x-rays . Depending on how the radiopaque agent is given, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the x-rays to make a “picture” of the area .

Temporal Effects in Laboratory Settings

It is known that diatrizoic acid is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .

Dosage Effects in Animal Models

It is known that diatrizoic acid is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .

Metabolic Pathways

Diatrizoic acid is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for diatrizoic acid .

Transport and Distribution

Depending on how diatrizoic acid is given, it localizes or builds up in certain areas of the body . The liver and small intestine provide the major alternate route of excretion for diatrizoic acid .

Subcellular Localization

It is known that diatrizoic acid is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .

准备方法

二碘海影酸通过一系列化学反应合成,涉及苯甲酸衍生物的碘化反应。 主要的合成路线包括3,5-二氨基苯甲酸的乙酰化,然后碘化生成3,5-二乙酰氨基-2,4,6-三碘苯甲酸 . 工业生产方法通常使用钠盐或葡甲胺盐来提高溶解度和稳定性 .

化学反应分析

二碘海影酸经历各种化学反应,包括:

氧化: 二碘海影酸在强氧化剂存在下会被氧化,导致形成碘化副产物。

还原: 还原反应可在特定条件下发生,导致碘原子的去除。

取代: 二碘海影酸可以发生取代反应,其中碘原子被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

二碘海影酸与其他碘化造影剂类似,如碘海醇、碘克沙醇和碘普罗胺。 二碘海影酸因其高渗透压和离子特性而独一无二,这可能导致更高的对比度,但也增加了脱水和过敏反应等副作用的风险 . 其他类似的化合物包括:

碘海醇: 另一种渗透压较低的碘化造影剂。

碘克沙醇: 一种非离子型、低渗透压造影剂。

碘普罗胺: 一种非离子型、低渗透压造影剂,在诊断成像中具有类似的应用.

二碘海影酸的高渗透压使其在某些成像程序中特别有效,但它也需要仔细考虑潜在的副作用。

属性

IUPAC Name |

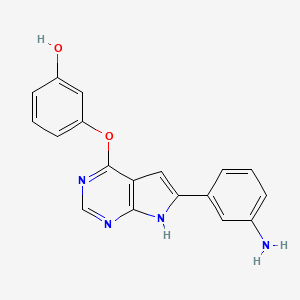

3,5-diacetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044521 | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-01 g/L | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

117-96-4 | |

| Record name | Diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>250 | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diatrizoic acid work as an X-ray contrast agent?

A1: Diatrizoic acid, due to its three iodine atoms, effectively absorbs X-rays. [] When administered, it increases the radiodensity of the targeted area, allowing for clearer visualization on X-ray images. [] This is particularly useful for examining organs and structures that are not typically clearly visible on standard X-rays.

Q2: What is the molecular formula and weight of diatrizoic acid?

A2: The molecular formula of diatrizoic acid is C11H9I3N2O4, and its molecular weight is 613.9 g/mol. [, ]

Q3: Is there spectroscopic data available for diatrizoic acid?

A3: Yes, 1H NMR spectroscopy has been successfully used to assay diatrizoic acid salts in commercial solutions. [] This method allows for the simultaneous and specific assay of both diatrizoic acid and meglumine in a mixture.

Q4: How stable is diatrizoic acid under different conditions?

A4: Diatrizoic acid exhibits varying stability depending on factors like pH, temperature, and the presence of other substances like glucose and copper. [] Elevated levels of glucose, particularly in the presence of copper and at higher pH, can accelerate the decomposition of diatrizoic acid. []

Q5: How does formulation impact diatrizoic acid stability?

A5: Research suggests that incorporating a sequestering stabilizing agent, like edetate calcium disodium, can enhance the stability of diatrizoic acid solutions. [] This approach helps prevent degradation and maintain the integrity of the formulation over time.

Q6: Does diatrizoic acid possess any catalytic properties?

A6: Based on the provided research papers, there is no mention of diatrizoic acid exhibiting catalytic properties. Its primary application remains as a contrast agent in medical imaging.

Q7: Have any computational studies been conducted on diatrizoic acid?

A7: Yes, computational studies employing the Partial Atomic Charges and Hardness Algorithm (PACHA) have been used to analyze various crystal forms of diatrizoic acid. [] These studies provide insights into the intermolecular interactions and crystal packing arrangements of this compound.

Q8: What formulation strategies are used to improve the stability or solubility of diatrizoic acid?

A8: Diatrizoic acid is often formulated as a salt with meglumine or sodium to enhance its water solubility, making it suitable for intravenous administration. [, ] The inclusion of a sequestering stabilizing agent further improves the stability of the solution. []

Q9: Are there any specific SHE regulations related to the manufacturing or handling of diatrizoic acid?

A9: While specific regulations aren't detailed in these research papers, as a pharmaceutical compound, the production and handling of diatrizoic acid would fall under Good Manufacturing Practices (GMP) to ensure quality, safety, and efficacy. []

Q10: Has diatrizoic acid been evaluated in animal models?

A10: Yes, diatrizoic acid has been studied in animal models, including dogs and rabbits, to assess its efficacy as a contrast agent and potential toxicity. [, , , ]

Q11: Are there in vitro models used to study diatrizoic acid?

A11: Yes, human proximal tubule (HK-2) cells have been used as an in vitro model to study the potential cytotoxic effects of diatrizoic acid on renal cells. [, ] This model helps researchers understand the mechanisms underlying contrast-induced acute kidney injury.

Q12: Are there any known instances of resistance to diatrizoic acid?

A12: As diatrizoic acid functions as a contrast agent through its physical properties (X-ray absorption), the concept of resistance does not directly apply to its mechanism of action. []

Q13: What are the potential adverse effects of diatrizoic acid?

A13: This Q&A focuses on the scientific aspects of diatrizoic acid. For information on potential adverse effects, please consult relevant medical literature and guidelines.

Q14: What analytical techniques are used to quantify diatrizoic acid?

A14: High-pressure liquid chromatography (HPLC) is a common method for quantifying diatrizoic acid and its degradation products in solutions. [] This method offers good accuracy, precision, and linearity over a relevant concentration range. Additionally, ultraviolet light spectrophotometry has been used to estimate diatrizoic acid concentrations. []

Q15: How is diatrizoic acid degraded in the environment?

A15: Diatrizoic acid can undergo photodegradation when exposed to UV light. [] Additionally, biodegradation plays a role in its removal during processes like riverbank filtration and soil aquifer treatment. [, ]

Q16: How does the form of diatrizoic acid affect its solubility?

A16: Diatrizoic acid itself is not readily soluble in water. [] It is commonly formulated as meglumine or sodium salts to significantly increase its solubility, making it suitable for intravenous administration. [, ] The choice of salt can impact its solubility in different media.

Q17: Have the analytical methods used for diatrizoic acid analysis been validated?

A17: While specific validation data are not provided in the research, standard practice dictates that analytical methods, like HPLC, used for pharmaceutical analysis are rigorously validated for accuracy, precision, specificity, and linearity. [] This ensures reliable and consistent results.

Q18: What quality control measures are employed during the manufacturing of diatrizoic acid?

A18: As a pharmaceutical product, diatrizoic acid manufacturing adheres to strict Good Manufacturing Practices (GMP) to ensure its quality, safety, and efficacy. [] This includes rigorous control over raw materials, manufacturing processes, and final product testing.

Q19: Can diatrizoic acid elicit an immune response?

A19: While rare, diatrizoic acid has been reported to cause anaphylactoid reactions, which are severe allergic reactions. [] These reactions are not true allergic reactions mediated by the immune system but rather involve the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)